4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid
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Overview
Description
4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid is a complex organic compound with a molecular formula of C15H11FN2O3S This compound is characterized by the presence of a fluorobenzoyl group, a carbothioyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Synthesis of 4-fluorobenzoyl isothiocyanate: The 4-fluorobenzoyl chloride is then reacted with potassium thiocyanate (KSCN) to form 4-fluorobenzoyl isothiocyanate.
Coupling with 4-aminobenzoic acid: The 4-fluorobenzoyl isothiocyanate is then coupled with 4-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the carbothioyl group can form covalent bonds with nucleophilic residues such as cysteine. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoic acid
- 4-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoic acid
- 4-({[(4-nitrobenzoyl)amino]carbothioyl}amino)benzoic acid
Uniqueness
4-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its ability to interact with biological targets.
Properties
IUPAC Name |
4-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c16-11-5-1-9(2-6-11)13(19)18-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIKBPMFFNVYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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